molecular formula C13H15Cl2NO4 B12494952 5-{[(2,4-Dichlorophenoxy)acetyl]amino}pentanoic acid

5-{[(2,4-Dichlorophenoxy)acetyl]amino}pentanoic acid

Cat. No.: B12494952
M. Wt: 320.16 g/mol
InChI Key: KZRYIAGMDMXXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PENTANOIC ACID is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a dichlorophenoxy group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PENTANOIC ACID typically involves the reaction of 2,4-dichlorophenoxyacetic acid with an appropriate amine to form the amide linkage. The reaction conditions often include the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PENTANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PENTANOIC ACID has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an anti-inflammatory agent due to its ability to inhibit specific enzymes like COX-2.

    Industry: Utilized in the production of herbicides and plant growth regulators .

Mechanism of Action

The mechanism of action of 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PENTANOIC ACID involves its interaction with molecular targets such as enzymes. For instance, it can inhibit the COX-2 enzyme, leading to reduced inflammation. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with additional chlorine atoms.

    Mecoprop (MCPP): A related compound used as a selective herbicide

Uniqueness

5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]PENTANOIC ACID is unique due to its specific amide linkage and pentanoic acid moiety, which confer distinct chemical properties and biological activities compared to other similar compounds .

Properties

Molecular Formula

C13H15Cl2NO4

Molecular Weight

320.16 g/mol

IUPAC Name

5-[[2-(2,4-dichlorophenoxy)acetyl]amino]pentanoic acid

InChI

InChI=1S/C13H15Cl2NO4/c14-9-4-5-11(10(15)7-9)20-8-12(17)16-6-2-1-3-13(18)19/h4-5,7H,1-3,6,8H2,(H,16,17)(H,18,19)

InChI Key

KZRYIAGMDMXXMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.